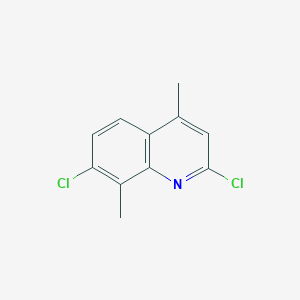

2,7-dichloro-4,8-dimethylquinoline

Description

Overview of Quinolines as Core Heterocyclic Scaffolds in Chemical Research

Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comvedantu.com This arrangement makes quinoline a versatile building block in organic synthesis, allowing for a variety of chemical transformations. numberanalytics.com Its structure is fundamental to a range of biologically active compounds, including a number of pharmaceuticals. nih.gov The quinoline core is a prevalent motif in numerous alkaloids and is a key pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. nih.govresearchgate.net The reactivity of the quinoline ring system, which can undergo electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions, further underscores its importance in chemical research. numberanalytics.com

Rationale for Investigating Substituted Quinolines with Halogen and Alkyl Groups

The strategic placement of halogen and alkyl groups on the quinoline framework is a common strategy to modulate the physicochemical and biological properties of the resulting molecules. Halogen atoms, such as chlorine, are known to influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of a fluorine atom, for example, is a key feature of fluoroquinolone antibiotics, expanding their antibacterial spectrum. wikipedia.org

Alkyl groups, such as methyl groups, can also significantly impact a compound's properties. They can affect the molecule's conformation and solubility, and can be involved in crucial binding interactions within protein active sites. The combination of both halogen and alkyl substituents can lead to synergistic effects, fine-tuning the electronic and steric characteristics of the quinoline scaffold for specific applications.

Specific Research Focus on 2,7-Dichloro-4,8-dimethylquinoline within the Quinoline Family

While extensive research exists for various substituted quinolines, "this compound" appears to be a less-studied derivative. Its structure, featuring two chlorine atoms at positions 2 and 7, and two methyl groups at positions 4 and 8, suggests a molecule with distinct electronic and steric properties. The chlorine at the 2-position and the methyl group at the 4-position can influence the reactivity of the pyridine ring, while the chlorine at the 7-position and the methyl group at the 8-position can modulate the properties of the benzene ring portion.

A closely related compound, 2,4-dichloro-7,8-dimethylquinoline, has been synthesized and its crystal structure reported. nih.gov This indicates that synthetic routes to such dichloro-dimethylquinolines are established. The synthesis of 2,4-dichloro-7,8-dimethylquinoline was achieved through the reaction of 2,3-dimethylaniline (B142581) with malonic acid in phosphorus oxychloride. nih.gov This suggests a potential synthetic pathway for this compound, likely starting from a different aniline (B41778) precursor.

Contextualization within Modern Synthetic Organic Chemistry and Materials Science

The development of new synthetic methodologies for the regioselective functionalization of quinolines is an active area of research in organic chemistry. rsc.orgpreprints.org Metal-free, regioselective C-H halogenation techniques have been developed for 8-substituted quinolines, showcasing the ongoing efforts to create efficient and environmentally friendly synthetic routes. rsc.orgrsc.org

In materials science, halogenated quinoline derivatives are being investigated for their photophysical properties. For instance, phenoxazine–quinoline conjugates with halogen substitutions have been shown to exhibit aggregate-induced phosphorescence, which has potential applications in organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov The specific substitution pattern of this compound could lead to unique photophysical characteristics, making it a potential candidate for investigation in materials science.

Interactive Data Table: Physicochemical Properties of Related Quinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-4,8-dimethylquinoline | 3913-17-5 | C₁₁H₁₀ClN | 191.66 |

| 4,7-Dichloroquinoline (B193633) | 86-98-6 | C₉H₅Cl₂N | 198.05 |

| 2,4-Dichloro-7,8-dimethylquinoline | Not available | C₁₁H₉Cl₂N | 226.09 |

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-4,8-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFVDASRXQFAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 2,7 Dichloro 4,8 Dimethylquinoline and Its Precursors

Classical Synthetic Approaches to Dihalo- and Dialkyl-Quinolines

The foundational methods for quinoline (B57606) synthesis, many of which were discovered in the late 19th century, remain relevant for the preparation of substituted quinolines, including dihalo- and dialkyl- derivatives. iipseries.orgorganicreactions.org These classical reactions, while sometimes requiring harsh conditions, provide versatile pathways to the quinoline core. mdpi.comnih.gov

Adaptations of Skraup, Doebner-Miller, Friedländer, and Combes Condensations for Substituted Quinolines

The Skraup synthesis , first reported in 1880, traditionally involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. organicreactions.orgwikipedia.org For a substituted quinoline like 2,7-dichloro-4,8-dimethylquinoline, a correspondingly substituted aniline (B41778) would be the starting material. A modified Skraup synthesis can also utilize a substituted acrolein or a vinyl ketone instead of glycerol to introduce substituents into the hetero-ring. organicreactions.org

The Doebner-Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which allows for the synthesis of 2- and 4-substituted quinolines. nih.govscribd.com This method is particularly useful for introducing alkyl groups onto the quinoline ring. The reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst can lead to the formation of di-substituted quinoline derivatives. iipseries.orgscribd.com Mechanistic studies using 13C-labeled ketones have suggested a fragmentation-recombination pathway for this reaction. illinois.edunih.gov

The Friedländer synthesis , discovered in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. organicreactions.orgwikipedia.org This method is one of the most straightforward for producing poly-substituted quinolines. eurekaselect.com To synthesize this compound, a 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone could be condensed with a suitable carbonyl compound. The reaction has been improved by using various catalysts, including trifluoroacetic acid, iodine, and Lewis acids. wikipedia.org

The Combes quinoline synthesis , reported in 1888, uniquely employs a β-diketone, which condenses with an aniline followed by acid-catalyzed ring closure. wikipedia.orgwikiwand.com This method is well-suited for preparing 2,4-disubstituted quinolines. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org

| Synthesis | Key Reactants | Typical Products | Notes |

| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | Can be a vigorous reaction. wikipedia.org |

| Doebner-Miller | Aniline, α,β-unsaturated carbonyl | 2- and/or 4-substituted quinolines | A modification of the Skraup synthesis. nih.gov |

| Friedländer | 2-aminoaryl aldehyde/ketone, active methylene (B1212753) compound | Poly-substituted quinolines | A versatile and direct method. eurekaselect.comorganic-chemistry.org |

| Combes | Aniline, β-diketone | 2,4-disubstituted quinolines | Ring closure is the rate-determining step. wikipedia.org |

Cyclization Reactions Utilizing Anilines and Carbonyl Precursors

The cyclization of anilines with various carbonyl-containing precursors is a fundamental strategy for constructing the quinoline ring system. These reactions generally proceed through the formation of an enamine or a Schiff base intermediate, followed by an intramolecular electrophilic attack and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org

For instance, the reaction of an aniline with a β-ketoester can lead to different products depending on the reaction conditions. At lower temperatures, a β-amino acrylate (B77674) is formed, which upon cyclization yields a 4-quinolone. pharmaguideline.com Conversely, at higher temperatures, the corresponding β-ketoester anilide cyclizes to form a 2-quinolone. pharmaguideline.com

The choice of aniline and the carbonyl partner directly dictates the substitution pattern of the final quinoline product. To obtain this compound, one would start with a 3-chloro-2,5-dimethylaniline (B8749719) and a carbonyl compound that can provide the chloro-substituted pyridine (B92270) ring portion. The specific nature of the carbonyl precursor and the reaction conditions would need to be carefully selected to achieve the desired regiochemistry.

Contemporary and Advanced Synthetic Routes to this compound

Modern synthetic chemistry has introduced more efficient and selective methods for the synthesis of complex quinoline derivatives. These approaches often utilize transition-metal catalysis, multicomponent reactions, and green chemistry principles to overcome the limitations of classical methods.

Transition-Metal-Catalyzed Annulations and Cyclizations (e.g., Palladium-catalyzed)

Transition-metal catalysis, particularly with palladium, has become a powerful tool for the synthesis of quinolines. nih.gov Palladium-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance, allowing for the rapid construction of complex molecules. nih.gov

Several palladium-catalyzed strategies have been developed for quinoline synthesis. One approach involves the oxidative cyclization of aryl allyl alcohols and anilines, which works without the need for acids, bases, or other additives. rsc.org Another method describes the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a sequential denitrogenative addition followed by intramolecular cyclization. nih.gov Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols also provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Furthermore, a novel strategy involving palladium-catalyzed aryl isocyanide insertion has been reported for the efficient synthesis of quinoline derivatives. rsc.org

For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned, starting with a di-iodinated or di-brominated quinoline core, followed by the introduction of the methyl groups. Alternatively, a palladium-catalyzed cyclization of appropriately substituted anilines and alkynes could be employed. acs.org

| Reactants | Catalyst System | Product Type | Reference |

| Aryl allyl alcohols and anilines | Palladium catalyst | Substituted quinolines | rsc.org |

| o-Aminocinnamonitriles and arylhydrazines | PdCl₂, ligand, TfOH | 2-Arylquinolines | nih.gov |

| o-Iodoanilines and propargyl alcohols | Palladium catalyst | 2,4-Disubstituted quinolines | organic-chemistry.org |

| o-Alkenylanilines and alkynes | Palladium catalyst, O₂ | 2,3-Disubstituted quinolines | acs.org |

Multicomponent Reactions (MCRs) for Convergent Synthesis of Quinoline Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like quinolines from three or more starting materials in a single step. rsc.orgrsc.org This convergent strategy allows for the rapid generation of diverse quinoline scaffolds. rsc.org

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for quinoline synthesis. rsc.orgrsc.org For example, a multicomponent reaction based on a modification of the Grieco reaction has been used to synthesize 2-substituted quinolines. acs.org Another approach involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, providing an additive-free and rapid synthesis of multiply substituted quinolines. organic-chemistry.org The use of catalysts like bismuth(III) triflate can promote the one-pot reaction of acetals, aromatic amines, and alkynes to yield a range of quinolines with good functional group tolerance. researchgate.net

To synthesize this compound via an MCR, a strategy could involve the reaction of a substituted aniline, an aldehyde, and an alkyne, carefully chosen to introduce the desired chloro and methyl substituents in the correct positions.

Green Chemistry Principles in Synthesis Design (e.g., solvent-free, ultrasound-assisted, catalyst-free approaches)

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce the environmental impact of chemical processes. tandfonline.comtandfonline.com This includes the use of environmentally benign solvents, solvent-free conditions, alternative energy sources like ultrasound and microwaves, and catalyst-free reactions. tandfonline.comtandfonline.comacs.org

Solvent-free synthesis offers significant advantages by reducing waste and simplifying work-up procedures. For example, 2,4-disubstituted quinolines have been prepared from ketones and 2-aminobenzophenones using a recyclable Hβ zeolite catalyst under solvent-free conditions. rsc.org Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes have also been achieved under metal- and solvent-free conditions using oxygen as the oxidant. rsc.org

Ultrasound-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to higher yields, shorter reaction times, and milder reaction conditions. nih.govrsc.org The synthesis of quinoline derivatives has been successfully carried out using ultrasound irradiation, for instance, in a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water. nih.gov Ultrasound has also been shown to be beneficial in the N-alkylation steps and cycloaddition reactions for creating hybrid quinoline-imidazole compounds. rsc.org

Catalyst-free approaches are also being explored. For example, some Friedländer syntheses can be carried out by simply heating the reactants without a solvent or catalyst. organicreactions.org The development of such green methodologies is crucial for the sustainable production of quinoline derivatives. acs.org

Synthesis of Precursors and Intermediates to this compound

The assembly of the this compound scaffold logically begins with the synthesis of key precursors, namely substituted anilines and dicarbonyl compounds, which are used to construct the foundational quinoline ring system.

The primary building blocks for the quinoline ring in many classical syntheses are an aromatic amine (aniline) and a three-carbon component, often derived from glycerol, α,β-unsaturated carbonyls, or β-dicarbonyl compounds like malonic acid derivatives.

Substituted Anilines: For the target molecule, this compound, a plausible aniline precursor is 2,6-dimethylaniline (B139824) . This commercially available starting material provides the basis for the 8-methyl group and the benzene (B151609) portion of the quinoline ring. Syntheses requiring a pre-functionalized aniline, such as 3-chloro-2,6-dimethylaniline, can be achieved through electrophilic chlorination of 2,6-dimethylaniline or via multi-step sequences starting from different precursors. google.comgoogle.com For instance, the chlorination of 2,6-dialkylaniline ammonium (B1175870) salts is a known method to produce 4-chloro-2,6-dialkylanilines. google.com

Quinoline Ring Formation: Several named reactions can be employed to construct the quinoline core from an aniline. The choice of reaction dictates the initial substitution pattern on the newly formed pyridine ring.

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate. Depending on the temperature, it can yield either a 4-quinolone or a 2-quinolone. For the synthesis of the target molecule, reacting 2,6-dimethylaniline with a malonic acid ester like diethyl malonate would lead to the formation of 4,8-dimethylquinolin-2(1H)-one, a crucial intermediate where the C2 position is oxidized. iipseries.org

Doebner-von Miller Reaction: This reaction uses an aniline (e.g., 2,6-dimethylaniline) and an α,β-unsaturated carbonyl compound. It is a versatile method for generating substituted quinolines. wikipedia.orgnih.gov

Combes Synthesis: This approach involves the condensation of an aniline with a β-diketone under acidic conditions, typically yielding a 2,4-disubstituted quinoline. wikipedia.org

One-Pot Synthesis with Malonic Acid: A highly relevant and efficient method involves the one-pot reaction of an arylamine with malonic acid in the presence of phosphorus oxychloride (POCl₃). nih.gov This reaction not only catalyzes the cyclization but also installs chloro groups at the C2 and C4 positions, transforming the hydroxyl groups of the intermediate quinolinediol into chlorides.

Table 1: Comparison of Classical Quinoline Syntheses

| Synthesis Name | Aniline Precursor | Carbon Source | Typical Product |

| Conrad-Limpach | Arylamine | β-ketoester | 4-Quinolone |

| Knorr | Arylamine | β-ketoester | 2-Quinolone |

| Doebner-von Miller | Arylamine | α,β-unsaturated carbonyl | 2- and/or 4-substituted quinolines |

| Combes | Arylamine | β-diketone | 2,4-disubstituted quinolines |

| Skraup | Arylamine | Glycerol, oxidant | Unsubstituted quinoline ring |

| Pfitzinger | Isatin (from arylamine) | Carbonyl compound | Quinoline-4-carboxylic acid |

With the 4,8-dimethylquinoline (B78481) core established, the next critical phase is the introduction of the two chlorine atoms at the C2 and C7 positions. This requires distinct halogenation strategies for the pyridine and benzene rings, respectively.

Halogenation of the Benzene Ring (C7-position): The introduction of a chlorine atom onto the carbocyclic ring of the quinoline system is typically achieved through electrophilic aromatic substitution. In a strongly acidic medium, quinoline exists as the quinolinium cation, where the entire ring system is deactivated. However, substitution still occurs preferentially on the benzene ring, primarily at the C5 and C8 positions. pjsir.org

For the synthesis of the target compound, selective chlorination at C7 is required. This is directed by the existing 8-methyl group. The methyl group is an activating, ortho, para-director. Therefore, in the electrophilic chlorination of 4,8-dimethylquinoline or its 2-hydroxy intermediate, the C8-methyl group strongly favors substitution at its ortho position (C7) and its para position (C5). A notable metal-free protocol for the regioselective halogenation of 8-substituted quinolines uses trihaloisocyanuric acids (like TCCA for chlorination) and demonstrates high selectivity for the C5 position. rsc.orgnih.govrsc.org However, by carefully controlling the reaction conditions and leveraging the directing effect of the C8-methyl group, chlorination can be guided to the C7 position.

Halogenation of the Pyridine Ring (C2-position): The chloro-substituent at the C2 position is not introduced by electrophilic attack. Instead, it is typically installed by converting a 2-quinolone (an amide) into a chloroquinoline. The 2-quinolone intermediate, 7-chloro-4,8-dimethylquinolin-2(1H)-one, is reacted with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). chemicalbook.comorgsyn.org This reaction efficiently replaces the carbonyl oxygen with a chlorine atom, yielding the desired 2,7-dichloro product. This transformation is a standard and high-yielding method for producing 2-chloroquinolines. google.com

Alkylation Strategies: While the target molecule is typically built from a dimethylaniline precursor, alkylation can also be used to introduce methyl groups onto a pre-formed quinoline ring. This is generally less direct. Nucleophilic alkylating agents, such as organolithium or Grignard reagents, can be used, often requiring activation of the quinoline ring. youtube.com Friedel-Crafts alkylation can introduce alkyl groups onto the benzene ring, but can suffer from poor regioselectivity and over-alkylation.

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the final this compound product is essential, necessitating effective purification and isolation techniques to remove starting materials, reagents, and isomeric byproducts. The crude product obtained from the final chlorination step is typically a solid mixture.

Standard laboratory procedures for purification include:

Work-up: The initial step after the reaction often involves quenching the reaction mixture, for example, by pouring it into crushed ice. nih.gov This is followed by neutralization with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to precipitate the crude product. nih.govchemicalbook.com The solid is then collected by filtration and washed with water.

Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical. For similar dichloroquinoline derivatives, solvents such as ethanol, or non-polar solvents like Skellysolve B (a petroleum ether fraction), have been used effectively. chemicalbook.comorgsyn.org The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization alone, silica (B1680970) gel column chromatography is the method of choice. A solvent system, or eluent, is selected to move the components of the mixture down the column at different rates. For 2,4-dichloro-7,8-dimethylquinoline, a non-polar eluent system of hexane (B92381) and ethyl acetate (B1210297) (95:5) was reported to yield the pure product. nih.gov

Purity Analysis: The purity of the final product is confirmed using analytical techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, MS).

Table 2: Purification Techniques for Dihalo-Dialkylquinolines

| Technique | Purpose | Typical Reagents/Solvents | Reference Example |

| Quenching/Neutralization | Isolate crude product from reaction mixture | Ice, NaOH, NaHCO₃ | Pouring reaction mixture into ice, then making alkaline with NaOH. nih.gov |

| Filtration and Washing | Collect and perform initial purification of solid | Water, Ether, Petroleum Ether | Washing the filtered solid with water and Skellysolve B. orgsyn.org |

| Recrystallization | High-level purification of the final solid product | Ethanol, Hexane, Skellysolve B, DMSO | Recrystallization from Skellysolve B to get pure 4,7-dichloroquinoline (B193633). orgsyn.org |

| Column Chromatography | Separate target compound from isomers and byproducts | Silica Gel, Hexane/Ethyl Acetate | Purification of 2,4-dichloro-7,8-dimethylquinoline on a silica column. nih.gov |

Regioselectivity and Stereoselectivity Control in Syntheses of Dihalo-Dialkylquinolines

The successful synthesis of a specific isomer like this compound from a pool of other potential dihalo-dialkylquinoline isomers hinges on the precise control of regioselectivity.

Regioselectivity: This refers to the control of where on a molecule a chemical reaction occurs. In quinoline synthesis, there are several key points of regiochemical control:

Initial Cyclization: The choice of the aniline precursor and the cyclization method (e.g., Combes vs. Knorr) determines the initial placement of substituents on the quinoline core. iipseries.orgwikipedia.org Using 2,6-dimethylaniline ensures the 8-methyl group is correctly placed relative to the nitrogen atom.

Electrophilic Substitution on the Benzene Ring: The quinoline ring system generally directs electrophiles to the C5 and C8 positions. pjsir.org However, the presence of a strong activating group like the C8-methyl group overrides this general preference and directs incoming electrophiles to the C7 (ortho) and C5 (para) positions. Achieving high selectivity for the C7 position over the C5 position requires careful optimization of reagents and reaction conditions.

Nucleophilic Substitution on the Pyridine Ring: The pyridine ring of a quinoline is electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially when a good leaving group is present. iipseries.org The conversion of quinolones to chloroquinolines using reagents like POCl₃ is a testament to the high reactivity of these positions. DFT calculations on the related 2,4-dichloroquinazoline (B46505) system show that the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the C2 position. mdpi.com This inherent electronic preference is a key factor in controlling regioselectivity during substitution reactions.

Stereoselectivity: This refers to the control of the spatial orientation of the atoms in a molecule. The final product, this compound, is an aromatic, planar molecule and is achiral. Therefore, stereoselectivity is not a consideration for the final product itself. However, stereocontrol can be relevant in the mechanism of certain reactions that could be used in the synthesis. For example, in the halogenation of an alkene, an anti-addition mechanism is typically observed, proceeding through a cyclic halonium ion intermediate, which leads to a specific trans-stereoisomer. youtube.com While not directly applicable to the aromatic system of quinoline, this principle of controlling stereochemistry is fundamental in organic synthesis. For the synthesis of the title compound, the primary challenge lies in regiochemical, not stereochemical, control.

Chemical Reactivity, Functionalization, and Derivatization Strategies of 2,7 Dichloro 4,8 Dimethylquinoline

Reactivity of the Halogen Substituents (Chlorine Atoms at C-2 and C-7)

The two chlorine atoms on the quinoline (B57606) ring of 2,7-dichloro-4,8-dimethylquinoline exhibit different levels of reactivity, a phenomenon primarily dictated by their position relative to the ring's nitrogen atom. The C-2 position is significantly more activated towards nucleophilic substitution and metal-catalyzed coupling reactions compared to the C-7 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated heterocycles. In the case of this compound, the chlorine atom at the C-2 position is considerably more susceptible to nucleophilic attack than the chlorine at C-7. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. researchgate.net The C-2 position, being alpha to the nitrogen, experiences a more potent activation than the C-7 position located on the carbocyclic ring.

Theoretical studies, such as those using Density Functional Theory (DFT) on similar di- and trichloro N-heterocycles like 2,4-dichloroquinazolines, have shown that the carbon atom at the position analogous to C-2 (or C-4 in quinazolines) possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov This makes it the more electrophilic center and thus more prone to nucleophilic attack. mdpi.comnih.gov Consequently, reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to proceed with high regioselectivity at the C-2 position, leaving the C-7 chlorine atom intact for subsequent transformations. The reaction typically follows a two-step addition-elimination pathway, although concerted mechanisms have also been proposed, particularly when chlorine is the leaving group. researchgate.netepa.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgyoutube.com For this compound, these reactions offer a pathway to introduce a wide variety of substituents. The general mechanism for these reactions involves an oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (for Suzuki, Sonogashira, and Negishi reactions) or migratory insertion of an alkene (for the Heck reaction), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.orgmdpi.com

Similar to SNAr reactions, the regioselectivity of palladium-catalyzed cross-couplings is dictated by the relative reactivity of the C-Cl bonds. The C2-Cl bond is more readily activated by the palladium catalyst than the C7-Cl bond. This differential reactivity has been observed in related systems like 2,4,7-trichloroquinazoline, where the order of reactivity for cross-coupling was found to be C-4 > C-2 > C-7. nih.gov This allows for sequential, site-selective functionalization. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-2 position under controlled conditions, followed by a second coupling reaction at the C-7 position under more forcing conditions.

Below is a table summarizing common palladium-catalyzed cross-coupling reactions applicable to this compound and their expected outcomes.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents/Catalyst (Typical) | Expected Product at C-2 |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl/Alkyl-7-chloro-4,8-dimethylquinoline |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-(Alkenyl)-7-chloro-4,8-dimethylquinoline |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | 2-(Alkynyl)-7-chloro-4,8-dimethylquinoline |

| Negishi | Organozinc compound (e.g., R-ZnX) | Pd or Ni catalyst | 2-Aryl/Alkyl-7-chloro-4,8-dimethylquinoline |

Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines

While direct functionalization of the chlorine atoms is common, the quinoline ring itself can be functionalized through base-controlled C-H activation or metalation, with the existing chloro-substituents influencing the regioselectivity. The use of strong bases, particularly lithium amides, can lead to deprotonation at specific positions on the quinoline nucleus. The choice of the metal amide base can direct the functionalization to different sites. For instance, studies on other chloro-substituted quinolines have shown that while lithium diisopropylamide (LDA) tends to promote metalation at the C-3 position, mixed lithium-magnesium or lithium-zinc amide bases can direct functionalization to the C-2 or C-8 positions. This regioselectivity is often rationalized by the "complex-induced proximity effect," where the base coordinates to the nitrogen atom, directing deprotonation to a nearby site.

Reactivity of the Alkyl Substituents (Methyl Groups at C-4 and C-8)

The methyl groups at the C-4 and C-8 positions are benzylic in nature, making their C-H bonds susceptible to radical reactions, oxidation, and halogenation. The relative reactivity of these two groups can be influenced by steric and electronic factors.

Radical Functionalization at Benzylic Positions

The benzylic C-H bonds of the methyl groups on the quinoline ring are prime targets for radical functionalization. nih.gov These reactions allow for the introduction of various functional groups directly onto the methyl carbons. Recent advances in photoredox and transition-metal catalysis have enabled a range of such transformations. For example, rhodium-catalyzed reactions have been developed for the regioselective functionalization of the C(sp³)–H bond of 8-methylquinolines with organoboron reagents. rsc.org These methods provide a pathway for methylation, arylation, and other C-C bond-forming reactions at the benzylic position, likely proceeding through a radical-mediated mechanism or via the formation of a metallacyclic intermediate. rsc.org

Oxidation and Halogenation of Methyl Groups

The benzylic methyl groups can be readily oxidized or halogenated using standard synthetic methods.

Oxidation: The methyl groups can be oxidized to various oxidation states, including aldehydes, carboxylic acids, or even hydroxymethyl groups. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nickel peroxide can oxidize the methyl groups to carboxylic acids. tandfonline.comtandfonline.comyoutube.com The reaction conditions, such as temperature and concentration, must be carefully controlled to avoid over-oxidation or degradation of the quinoline ring itself. youtube.com Selective oxidation of one methyl group over the other may be challenging but could potentially be achieved by exploiting subtle differences in their electronic environment or steric accessibility.

Halogenation: Benzylic halogenation, most commonly bromination, is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under photochemical conditions. acs.org This reaction proceeds via a free radical chain mechanism to replace a hydrogen atom on the methyl group with a halogen. The resulting halomethylquinolines are versatile intermediates for further synthetic manipulations, such as nucleophilic substitution to introduce cyano, azido, or alkoxy groups.

Table 2: Functionalization of Methyl Groups

| Reaction Type | Reagent (Typical) | Functional Group Introduced |

|---|---|---|

| Oxidation | KMnO₄, Nickel Peroxide | Carboxylic acid (-COOH) |

| Oxidation | SeO₂ | Aldehyde (-CHO) |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) |

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a key site for various chemical transformations, including reactions with electrophiles and coordination with metals.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the quinoline ring can act as a nucleophile, reacting with alkylating and acylating agents to form quaternary quinolinium salts. The nucleophilicity of the nitrogen in this compound is modulated by the electronic effects of the substituents. The chloro groups at C2 and C7 are electron-withdrawing, reducing the basicity and nucleophilicity of the nitrogen. Conversely, the methyl groups at C4 and C8 are electron-donating, which slightly counteracts this deactivation.

N-alkylation can be achieved using standard alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or dialkyl sulfates in an appropriate solvent. N,N-dimethylformamide dialkyl acetals can also serve as effective alkyl sources for the N-alkylation of various N-H compounds under mild, metal-free conditions. researchgate.net

N-acylation, typically with acyl chlorides or anhydrides, also occurs at the nitrogen atom. A notable transformation involving N-acylation is the Reissert reaction. While not directly reported for this specific substrate, this reaction generally involves the treatment of a quinoline with an acyl chloride (like benzoyl chloride) and a cyanide source (e.g., potassium cyanide). This forms a Reissert compound, a valuable intermediate for introducing substituents at the C2 position. The mechanism involves the formation of a highly electrophilic N-acylquinolinium intermediate. mdpi.com

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2,7-dichloro-4,8-dimethylquinolinium Halide |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-2,7-dichloro-4,8-dimethylquinolinium Chloride |

| Reissert Reaction | 1. Benzoyl Chloride2. KCN | 1-Benzoyl-2-cyano-2,7-dichloro-4,8-dimethyl-1,2-dihydroquinoline |

N-Oxidation and Coordination Chemistry (Ligand Properties)

N-Oxidation

The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. mdpi.com For instance, the synthesis of 4,7-dichloroquinoline (B193633) 1-oxide is achieved by reacting the parent quinoline with m-CPBA in chloroform (B151607) at room temperature. mdpi.com A similar protocol would be applicable to this compound.

The resulting N-oxide is a versatile intermediate. The N-O bond activates the quinoline ring, particularly at the C2 and C4 positions, making them susceptible to both nucleophilic and electrophilic attack. mdpi.comresearchgate.net This increased reactivity allows for functionalizations that are difficult to achieve on the parent quinoline. researchgate.net

Coordination Chemistry

As a heterocyclic compound with a Lewis basic nitrogen atom, this compound can function as a ligand in coordination chemistry, forming complexes with various transition metals. The nitrogen's lone pair can coordinate to a metal center. However, the steric bulk of the C8-methyl group may influence the geometry and stability of the resulting metal complexes, potentially hindering coordination compared to less substituted quinolines.

Ring Functionalization and Modification

Functionalization of the quinoline core can be achieved through electrophilic substitution on the carbocyclic ring or through metalation strategies, which offer high regioselectivity.

Electrophilic Aromatic Substitution (EAS) Considerations

In general, electrophilic aromatic substitution on the quinoline ring system occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. reddit.com Under acidic conditions typical for EAS, the nitrogen is protonated, further deactivating the heterocyclic ring. Therefore, substitution is directed to positions C5 and C8. reddit.comquora.com

For this compound, the directing effects of the substituents on the benzene (B151609) ring must be considered:

C8-Methyl Group : An electron-donating group that is activating and directs incoming electrophiles to the ortho (C7, already substituted) and para (C5) positions.

C7-Chloro Group : An electron-withdrawing but ortho, para-directing group (due to lone pair resonance). It directs to the ortho positions (C6 and C8, the latter being substituted) and the para position (no C-H available).

Considering these effects, the C5 position is the most probable site for electrophilic attack, as it is strongly activated by the C8-methyl group (para position) and weakly directed by the C7-chloro group (ortho position). The C6 position is another potential site, being ortho to the deactivating chloro group at C7. Reactions like nitration or halogenation would likely yield the 5-substituted derivative as the major product. libretexts.org

Metalation Strategies (e.g., Directed Ortho-Metalation)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent position. baranlab.orgwikipedia.orgorganic-chemistry.org The quinoline nitrogen itself can act as a DMG, directing metalation to the C8 position. wikipedia.org In this compound, the C8 position is already occupied by a methyl group, precluding this pathway.

A more viable approach for introducing a metal is through halogen-metal exchange . The chlorine atoms at C2 and C7 can be exchanged for a metal, such as lithium or magnesium, using reagents like n-butyllithium or i-PrMgCl·LiCl. acs.org This method is often highly regioselective and can be performed at low temperatures to avoid side reactions. Given the higher reactivity of the C2 position in quinolines, selective metalation at this site might be achievable under carefully controlled conditions. The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to introduce new functional groups. acs.orgdurham.ac.uk

Synthesis of Advanced Derivatives and Analogs with Modified Substitution Patterns

The presence of two chloro substituents makes this compound an excellent substrate for synthesizing advanced derivatives, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The reactivity of the two chloro groups in SNAr reactions is not identical. The C2-chloro group is generally more susceptible to nucleophilic attack than the C7-chloro group. This is because the negative charge of the Meisenheimer intermediate formed during attack at C2 can be stabilized by the adjacent electron-withdrawing nitrogen atom. semanticscholar.orgmdpi.com This differential reactivity allows for the selective, sequential replacement of the chlorine atoms by various nucleophiles such as amines, alkoxides, or thiolates, by controlling reaction conditions. mdpi.comfishersci.co.uklibretexts.org

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful toolkit for C-C, C-N, and C-O bond formation. nobelprize.orglibretexts.orglibretexts.org Reactions such as the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes) can be used to replace the chlorine atoms with a wide range of substituents. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve regioselective coupling at either the C2 or C7 position, enabling the synthesis of complex, highly functionalized quinoline analogs. nih.govnih.gov

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Position(s) | Reagent(s) & Conditions | Product Functional Group |

| Nucleophilic Aromatic Substitution (SNAr) | C2 > C7 | R-NH2, base, heat | Amino (R-NH-) |

| Nucleophilic Aromatic Substitution (SNAr) | C2 > C7 | R-O-Na+, heat | Ether (R-O-) |

| Suzuki Coupling | C2 or C7 | R-B(OH)2, Pd catalyst, base | Aryl or Alkyl (R-) |

| Buchwald-Hartwig Amination | C2 or C7 | R2NH, Pd catalyst, base | Amino (R2N-) |

| Sonogashira Coupling | C2 or C7 | R-C≡CH, Pd/Cu catalyst, base | Alkynyl (R-C≡C-) |

Polyfunctionalized Quinoline Scaffolds

The development of polyfunctionalized quinoline scaffolds is a significant endeavor in drug discovery, as the introduction of diverse functional groups can modulate the biological activity and pharmacokinetic properties of the parent molecule. mdpi.comsemanticscholar.org this compound represents a key starting material for generating a library of derivatives through the selective functionalization of its chloro- and methyl-substituted positions.

The reactivity of the two chlorine atoms at the C2 and C7 positions is expected to be different, allowing for regioselective substitution reactions. Generally, the chlorine atom at the 4-position of the quinoline ring is more susceptible to nucleophilic aromatic substitution (SNAr) than a chlorine atom on the benzenoid ring. mdpi.com Although this compound has a chloro-substituent at C2 and C7, the C2 position, being alpha to the ring nitrogen, is activated towards nucleophilic attack. This differential reactivity can be exploited to sequentially introduce different functionalities.

Table 1: Potential Nucleophilic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

| Amines | Morpholine | 2-morpholino-7-chloro-4,8-dimethylquinoline | Base-promoted, e.g., K₂CO₃ in DMF, elevated temperatures. mdpi.com |

| Alcohols | Sodium methoxide | 2-methoxy-7-chloro-4,8-dimethylquinoline | Basic conditions, reflux. |

| Thiols | Sodium thiophenoxide | 2-(phenylthio)-7-chloro-4,8-dimethylquinoline | Base-promoted, polar aprotic solvent. |

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the derivatization of the C-Cl bonds, enabling the formation of C-C, C-N, and C-O bonds. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination can be employed to introduce aryl, vinyl, and amino groups, respectively. The methyl groups at C4 and C8 can also be functionalized, for instance, through free-radical halogenation followed by nucleophilic substitution, further expanding the diversity of the resulting scaffolds.

Quinolone-Based Supramolecular Precursors

Quinolone derivatives, which can be synthesized from this compound via hydrolysis of one of the chloro groups, are known to participate in the formation of supramolecular assemblies. These assemblies are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The specific substitution pattern of this compound, once converted to a quinolone, offers distinct possibilities for directing supramolecular structures.

Table 2: Potential Supramolecular Interactions of a Quinolone Derivative

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) of the quinolone ring | Dimeric pairs, linear chains, or sheets. |

| π-π Stacking | Aromatic quinoline rings | Stacked columnar structures. |

| Halogen Bonding | C7-Cl (halogen bond donor) and a Lewis base | Directed assembly in crystal engineering. |

The ability to form well-defined supramolecular structures opens up avenues for the design of novel materials with applications in areas such as crystal engineering, and as building blocks for more complex host-guest systems.

Advanced Spectroscopic and Structural Elucidation Studies of 2,7 Dichloro 4,8 Dimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For a compound like 2,7-dichloro-4,8-dimethylquinoline, a complete NMR analysis would provide invaluable insights into its electronic and steric properties.

Elucidation of Molecular Connectivity, Regiochemistry, and Tautomerism

A full assignment of ¹H and ¹³C NMR spectra would be the first step in confirming the molecular structure of this compound. This would involve identifying the chemical shifts and coupling constants for each proton and carbon atom in the molecule, definitively establishing the placement of the chloro and methyl substituents on the quinoline (B57606) ring. The regiochemistry could be unequivocally confirmed, distinguishing it from other isomers such as 2,4-dichloro-7,8-dimethylquinoline or 4,7-dichloro-2,8-dimethylquinoline, for which some structural data is available. While tautomerism is less common in the quinoline ring itself compared to hydroxyquinolines, NMR studies could definitively rule out any potential tautomeric forms under various solvent conditions.

Dynamic NMR for Conformational Analysis and Intermolecular Interactions

Dynamic NMR (DNMR) studies could reveal information about the conformational dynamics of the molecule, such as the rotation of the methyl groups. Furthermore, concentration- and temperature-dependent NMR experiments could shed light on intermolecular interactions, including potential π-π stacking, which is a common feature in the crystal structures of similar planar aromatic systems.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments would be essential for a comprehensive structural assignment.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network, connecting adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information about long-range proton-carbon correlations (typically over two to three bonds), which is instrumental in piecing together the molecular skeleton and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

Without experimental data, hypothetical NMR data tables cannot be generated.

Vibrational Spectroscopy (Infrared and Raman): Awaiting Investigation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule.

Investigations of Intermolecular Interactions in Solid State

In the solid state, intermolecular interactions can lead to shifts in vibrational frequencies and the appearance of new bands in the low-frequency region of the Raman spectrum (lattice phonons). Analysis of these features in the solid-state IR and Raman spectra of this compound could provide valuable information about its crystal packing and the nature of any non-covalent interactions, such as halogen bonding or π-π stacking.

The generation of data tables for characteristic vibrational frequencies is contingent on the availability of experimental spectra, which are currently not reported.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The study of how molecules interact with light is fundamental to understanding their electronic structure and potential applications, particularly in fields like optoelectronics and sensor technology. researchgate.netnih.gov Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic transitions within a molecule.

The UV-Vis absorption spectra of quinoline derivatives are characterized by electronic transitions within the aromatic system. researchgate.net The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring. For instance, the introduction of substituents can cause a shift in the maximum absorption wavelength (λmax). researchgate.net This phenomenon is often linked to the extension of the π-conjugated system. mdpi.com In many quinoline derivatives, the observed absorption bands can be attributed to π-π* transitions. nih.gov

The electronic properties of the quinoline core, with its electron-donating and intense π-π* transitions, make it a valuable component in the design of selective fluorophores. nih.gov The specific substitution pattern in this compound, featuring both electron-withdrawing chloro groups and electron-donating methyl groups, is expected to create a complex interplay of electronic effects that modulate the energy of these transitions.

Beyond simple absorption and emission wavelengths, a deeper understanding of a molecule's photophysical behavior requires the determination of properties like fluorescence quantum yield (ΦF) and excited-state lifetime. The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons. depaul.edu

Studies on various quinoline derivatives have revealed a wide range of quantum yields, which are highly dependent on the molecular structure. nih.govbeilstein-journals.org For example, some amino-substituted quinolines have been reported to exhibit high fluorescence quantum yields, while nitro-substituted derivatives show significantly lower yields. unesp.br The rigidity of the molecular structure can also play a role, with more rigid structures often preventing non-radiative decay pathways and leading to enhanced fluorescence. depaul.edu The specific quantum yield and lifetime of this compound would provide crucial insights into its potential as a fluorescent probe or material.

Below is a table summarizing the photophysical properties of some illustrative quinoline derivatives.

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Solvent |

| Aminoquinoline derivative | - | - | 65.33% | - |

| Dimethylamino quinoline derivative | - | - | 57.70% | - |

| Nitroquinoline derivative | - | - | 0.25% | - |

| Trifluoromethylated quinoline-phenol Schiff base | 356 | 484 | 0.86 | Methanol |

| N-methyl isoquinoline (B145761) derivative | 380 | 448 | 0.479 | 0.1 M H2SO4 |

This table presents data for representative quinoline derivatives to illustrate the range of observed photophysical properties and is not specific to this compound. beilstein-journals.orgunesp.brmdpi.com

The surrounding solvent environment can significantly influence the electronic absorption and emission spectra of molecules, a phenomenon known as solvatochromism. researchgate.netunesp.br Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and fluorescence maxima. researchgate.netunesp.br For many quinoline derivatives, an increase in solvent polarity results in a bathochromic (red) shift of the emission spectrum. researchgate.net

This solvent sensitivity is a key characteristic that can be exploited in the design of chemical sensors. nih.gov The interaction between the solvent molecules and the ground and excited states of the quinoline derivative can provide information about the nature of the electronic transitions and the change in dipole moment upon excitation. unesp.br Investigating the spectroscopic behavior of this compound in a range of solvents with varying dielectric constants would be essential to fully characterize its photophysical properties. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that allow for the determination of elemental compositions. nih.govnih.gov This technique is crucial for confirming the identity of newly synthesized compounds like this compound and for elucidating their fragmentation patterns under mass spectrometric conditions. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide valuable structural information. researchgate.netyoutube.com The fragmentation of quinoline derivatives often involves characteristic losses of substituents or cleavages of the heterocyclic ring system. researchgate.net By analyzing the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule, further confirming the proposed structure. researchgate.netgre.ac.uk For instance, the fragmentation of substituted quinolines can involve the loss of a methyl group or the cleavage of bonds adjacent to the nitrogen atom. researchgate.net The specific fragmentation pathway of protonated this compound would offer a unique fingerprint for its identification.

A hypothetical fragmentation pattern for [M+H]⁺ of this compound could involve the sequential loss of a methyl radical followed by the elimination of HCl, or other pathways characteristic of the quinoline scaffold. The precise masses of the resulting fragment ions, as determined by HRMS, would be critical in proposing and validating these fragmentation pathways. researchgate.net

X-ray Diffraction Studies

While spectroscopic techniques provide valuable information about electronic structure and connectivity, X-ray diffraction provides the definitive determination of a molecule's three-dimensional structure in the solid state.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise arrangement of atoms in a crystalline solid. nih.govesrf.fr By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high precision. esrf.fr

For this compound, an SCXRD study would provide unambiguous confirmation of its molecular structure, including the positions of the chloro and methyl substituents on the quinoline ring. nih.gov The analysis would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. mdpi.com The planarity of the quinoline ring system and any distortions caused by the substituents would be clearly revealed. nih.gov

Furthermore, SCXRD data allows for the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonds and π-π stacking interactions, which govern the packing of molecules in the solid state. nih.govnih.govnih.gov In the case of this compound, weak C-H···Cl or C-H···N interactions, as well as π-π stacking between the aromatic rings, could be expected to play a role in the crystal packing. nih.gov The study of a related compound, 2,4-dichloro-7,8-dimethylquinoline, revealed the presence of two independent molecules in the asymmetric unit and weak π-π stacking interactions linking them. nih.gov

The table below presents selected crystallographic data for the related compound 2,4-dichloro-7,8-dimethylquinoline.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2,4-dichloro-7,8-dimethylquinoline | C₁₁H₉Cl₂N | Monoclinic | P2₁/n | 13.565(3) | 7.647(2) | 20.339(4) | 98.43(3) |

Data from the crystallographic study of 2,4-dichloro-7,8-dimethylquinoline, provided for illustrative purposes. researchgate.net

Analysis of Crystal Packing and Supramolecular Interactions (e.g., π-π stacking, C-H...Cl interactions, halogen bonding)

A detailed crystallographic study of the isomeric compound, 2,4-dichloro-7,8-dimethylquinoline, reveals significant insights into the packing motifs. The crystal structure of this compound is characterized by the presence of two independent molecules in the asymmetric unit, both of which are nearly planar. nih.govnih.gov The crystal packing is dominated by weak π-π stacking interactions that link pairs of molecules. nih.govnih.gov These interactions involve the quinoline ring systems, with centroid-centroid distances of 3.791(3) Å and 3.855(3) Å, indicating a parallel-displaced arrangement. nih.govnih.gov Such π-π stacking is a common feature in the crystal structures of aromatic and heteroaromatic compounds, contributing to the stabilization of the crystal lattice. nih.gov

Table 1: π-π Stacking Interaction Parameters in 2,4-Dichloro-7,8-dimethylquinoline

| Interacting Rings | Centroid-Centroid Distance (Å) |

|---|---|

| Cg1···Cg2(x, 1 + y, z) | 3.791 (3) |

| Cg4···Cg5(x, 1 + y, z) | 3.855 (3) |

Cg1, Cg2, Cg4, and Cg5 represent the centroids of the N1/C1–C4/C9, C4–C9, N2/C12–C15/C20, and C15–C20 rings, respectively. nih.gov

Halogen bonding is another critical non-covalent interaction that can be expected in the crystal structure of this compound. This interaction involves the electrophilic region on the chlorine atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In related halo-substituted quinazoline (B50416) derivatives, intermolecular halogen bonds of the C=S···X (where X is a halogen) type have been observed, demonstrating the importance of halogen bonding in directing the crystal packing. mdpi.com The directionality and strength of halogen bonds can lead to the formation of specific and predictable supramolecular synthons.

Polymorphism and Solid-State Structure Elucidation

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals due to its impact on the physical and chemical properties of a solid. While specific studies on the polymorphism of this compound are not extensively reported, the potential for polymorphic forms exists due to the conformational flexibility of the molecule and the variety of intermolecular interactions it can form.

The solid-state structure of chloroquinoline derivatives is typically elucidated using single-crystal X-ray diffraction. This technique provides precise information about the molecular geometry, conformation, and the intricate network of intermolecular interactions within the crystal lattice. For instance, the crystallographic data for 2,4-dichloro-7,8-dimethylquinoline was obtained through single-crystal X-ray diffraction, which allowed for the detailed characterization of its orthorhombic crystal system and the specific arrangement of molecules in the solid state. nih.govnih.gov

Table 2: Crystallographic Data for 2,4-Dichloro-7,8-dimethylquinoline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉Cl₂N |

| Molecular Weight | 226.09 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 20.3054 (9) |

| b (Å) | 3.9992 (2) |

| c (Å) | 25.5743 (11) |

| V (ų) | 2076.77 (17) |

| Z | 8 |

Data obtained at T = 295 K. nih.gov

The existence of different polymorphs would be characterized by distinct crystallographic parameters, leading to variations in properties such as melting point, solubility, and stability. The study of substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines has revealed that different functional groups can lead to diverse crystallization pathways and resulting solid-state structures. This suggests that subtle changes in the molecular structure, such as the positioning of the chloro and methyl groups in dichlorodimethylquinoline isomers, can significantly influence the crystallization process and potentially lead to the formation of different polymorphs. The elucidation of these polymorphic forms would rely on systematic screening and characterization using techniques such as powder X-ray diffraction, differential scanning calorimetry, and solid-state NMR, in addition to single-crystal X-ray diffraction.

Theoretical and Computational Chemistry Investigations of 2,7 Dichloro 4,8 Dimethylquinoline

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the electronic behavior and structure of compounds.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Electrostatic Potential Surface)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining a molecule's electronic properties, including its reactivity and kinetic stability. The energy gap between these orbitals indicates the molecule's excitability. A map of the electrostatic potential surface would reveal the distribution of charge and identify electrophilic and nucleophilic sites.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic data. For 2,7-dichloro-4,8-dimethylquinoline, this would involve calculating the expected chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, the maximum absorption wavelengths in Ultraviolet-Visible (UV-Vis) spectroscopy, and the frequencies of fundamental vibrational modes in Infrared (IR) and Raman spectroscopy.

Charge Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Atomic Charges)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. By calculating the atomic charges on each atom in this compound, researchers could better understand its reactivity and intermolecular interactions.

Reaction Mechanism Studies

Computational chemistry is also employed to elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Key Synthetic and Functionalization Reactions

For a molecule like this compound, theoretical studies could map out the energy profiles of its synthesis or subsequent functionalization reactions. This involves locating and characterizing the transition state structures, which are the highest energy points along the reaction coordinate.

Energetics and Kinetics of Chemical Transformations

By calculating the activation energies and reaction enthalpies, the feasibility and rate of chemical transformations involving this compound could be predicted. This information is vital for optimizing reaction conditions and understanding the underlying mechanisms.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules like 2,4-dichloro-7,8-dimethylquinoline. These methods provide insights into the molecule's preferred shapes and how it might behave in different environments.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. nih.gov By systematically changing specific dihedral angles, chemists can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). nih.govscispace.com

For 2,4-dichloro-7,8-dimethylquinoline, the primary points of conformational flexibility would be the rotation of the two methyl groups attached to the quinoline (B57606) core. The quinoline ring system itself is largely rigid and planar. nih.govnih.gov A PES scan would typically involve rotating the C-C bonds connecting the methyl groups to the aromatic ring.

The resulting energy profile would likely show that the most stable conformations are those where the hydrogen atoms of the methyl groups are staggered relative to the plane of the quinoline ring, minimizing steric hindrance with the adjacent chlorine atom and the quinoline structure. The energy barriers to rotation for these methyl groups are expected to be relatively low, indicating free rotation at room temperature.

Table 1: Predicted Stable Conformations of 2,4-dichloro-7,8-dimethylquinoline from Theoretical PES Scans

| Dihedral Angle Scanned | Predicted Energy Minimum (Staggered) | Predicted Energy Maximum (Eclipsed) |

| C(6)-C(7)-C(methyl)-H | ~60°, 180°, 300° | ~0°, 120°, 240° |

| C(7)-C(8)-C(methyl)-H | ~60°, 180°, 300° | ~0°, 120°, 240° |

Note: This table is predictive and based on general principles of conformational analysis. Specific values would require dedicated quantum chemical calculations.

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a deeper understanding of their behavior in a condensed phase, such as in a solvent or as part of a larger assembly. nih.gov

An MD simulation of 2,4-dichloro-7,8-dimethylquinoline in a solvent like dimethyl sulfoxide (B87167) (DMSO), from which it can be crystallized, would reveal how the solvent molecules arrange themselves around the quinoline derivative. researchgate.net This can provide insights into solubility and the initial stages of crystal nucleation.

Furthermore, MD simulations can be employed to study the formation of the π-π stacking interactions observed in the crystal structure of 2,4-dichloro-7,8-dimethylquinoline. nih.govnih.gov By simulating multiple molecules, one could observe their tendency to self-assemble into the parallel displaced stacks that characterize the solid state, driven by weak intermolecular forces.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis for Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization and characterization of weak interactions within and between molecules. chemrxiv.org It is based on the electron density (ρ) and its derivatives, particularly the Reduced Density Gradient (RDG). chemrxiv.org The RDG is a real-space function that helps to identify regions of non-covalent interactions. chemrxiv.org

In the context of 2,4-dichloro-7,8-dimethylquinoline, NCI and RDG analysis would be particularly insightful for understanding the forces that govern its crystal packing. The crystallographic data reveals the presence of weak intramolecular C-H···Cl and C-H···N interactions, as well as intermolecular π-π stacking. nih.gov

An RDG analysis would visually represent these interactions:

van der Waals interactions: Large, diffuse regions of the RDG plot would indicate the presence of van der Waals forces, which are expected between the planar surfaces of the quinoline rings.

Hydrogen bonds: Although no classical hydrogen bonds are present, the weak C-H···Cl and C-H···N interactions would appear as small, disc-shaped regions of low RDG between the involved atoms. nih.gov

Steric clashes: Regions of high RDG would indicate repulsive steric interactions.

This analysis provides a quantum mechanical basis for understanding the observed solid-state structure of 2,4-dichloro-7,8-dimethylquinoline.

Table 2: Expected Non-Covalent Interactions in 2,4-dichloro-7,8-dimethylquinoline for NCI/RDG Analysis

| Interaction Type | Atoms Involved | Expected RDG Signature |

| π-π Stacking | Quinoline Ring Centroids | Broad, low-gradient region between parallel rings |

| Weak Hydrogen Bond | C-H and N | Small, localized low-gradient region |

| Weak Hydrogen Bond | C-H and Cl | Small, localized low-gradient region |

| van der Waals | Molecular Surface | Extensive regions of moderate gradient |

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-Linear Optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can predict the NLO properties of a molecule by calculating its hyperpolarizability. Molecules with large dipole moments, extended π-conjugated systems, and significant charge transfer character often exhibit enhanced NLO responses.

2,4-dichloro-7,8-dimethylquinoline possesses a π-conjugated quinoline core. The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups, along with the nitrogen heteroatom, creates an asymmetric electronic environment. This could lead to a non-zero ground-state dipole moment and potentially significant first and second hyperpolarizabilities (β and γ), which are measures of the NLO response.

Computational analysis would involve calculating these properties using quantum chemical methods like Density Functional Theory (DFT). The results would indicate whether 2,4-dichloro-7,8-dimethylquinoline is a promising candidate for NLO applications. The analysis would also reveal the charge transfer excitations that contribute most significantly to the hyperpolarizability.

Table 3: Theoretical NLO Property Prediction for 2,4-dichloro-7,8-dimethylquinoline

| Property | Description | Predicted Significance for 2,4-dichloro-7,8-dimethylquinoline |

| Dipole Moment (μ) | Measure of charge separation | Expected to be non-zero due to heteroatoms and substituents |

| First Hyperpolarizability (β) | Measure of the second-order NLO response | Potentially significant due to the asymmetric electronic nature of the π-system |

| Second Hyperpolarizability (γ) | Measure of the third-order NLO response | Likely to be present, contributing to the overall NLO behavior |

Note: The significance of these properties is a qualitative prediction. Quantitative values would require specific calculations.

Advanced Applications and Material Science Orientations of 2,7 Dichloro 4,8 Dimethylquinoline and Its Derivatives

Role as Ligands in Coordination and Organometallic Chemistry

The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, making it an excellent N-donor ligand for coordinating with a wide array of metal ions. This coordination ability is fundamental to its role in organometallic chemistry. uwindsor.ca The electronic and steric environment around this nitrogen can be precisely modified by substituents on the quinoline core, thereby influencing the stability, reactivity, and catalytic activity of the resulting metal complexes.

The synthesis of metal complexes using quinoline-based ligands is a subject of significant interest in inorganic and medicinal chemistry. mdpi.com These complexes often exhibit notable catalytic and bioinorganic properties. orientjchem.org The general approach involves the reaction of a quinoline derivative with a metal salt in a suitable solvent. The quinoline derivative acts as a ligand, donating its nitrogen lone pair to the metal center to form a coordination complex.

The design of these ligands can be highly sophisticated. For instance, Schiff base ligands derived from quinoline aldehydes can be synthesized and subsequently complexed with various transition metals. orientjchem.org The resulting complexes, featuring metals like nickel, cadmium, and zinc, have been characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. orientjchem.org While specific synthesis data for 2,7-dichloro-4,8-dimethylquinoline complexes is not prevalent, the synthesis of a similar derivative, 2,4-dichloro-7,8-dimethylquinoline, has been reported, which involves the reaction of 2,3-dimethylaniline (B142581) with malonic acid in phosphorus oxychloride. nih.govresearchgate.net This highlights a viable synthetic route for creating the quinoline core structure, which can then be used as a ligand.

Organotellurium ligands, for example, have been complexed with a variety of metals, and their resulting structures show potential in materials science and coordination chemistry. rsc.org The principles of their synthesis and coordination can be applied to quinoline-based systems.

Table 1: Examples of Metal Complexes with Quinoline-Type Ligands

| Ligand Type | Metal Ion(s) | Synthesis Method | Potential Application | Reference(s) |

|---|---|---|---|---|

| Schiff Base of 2-chloro-3-carbaldehyde | Ni(II), Cd(II), Zn(II) | Condensation reaction followed by complexation | Antimicrobial agents | orientjchem.org |

| Orotic Acid (Quinoline analogue) | Neodymium(III) | Reaction of orotic acid with metal salt | Antitumor agents | mdpi.com |

Metal complexes featuring quinoline ligands are notable for their catalytic prowess in a range of organic transformations. rsc.org The coordination of the quinoline ligand to the metal center can modulate its electronic properties and steric environment, enhancing its catalytic efficiency and selectivity.

These complexes have been successfully employed in key organic reactions, including:

Cross-Coupling Reactions: Such as the Suzuki-Miyaura and Mizoroki-Heck couplings, which are fundamental for forming carbon-carbon bonds. rsc.org

Oxidation and Reduction Reactions: Including the oxidation of alcohols and the reduction of nitrophenols. rsc.org

Bond Formation: Facilitating the formation of C-N bonds, a crucial step in the synthesis of many pharmaceuticals and materials. rsc.org

For example, PEG-SO3H has been used as a catalyst in the Friedlander synthesis of substituted quinolines in an aqueous medium, demonstrating the role of modified polymers in catalysis. nih.gov While direct catalytic applications of this compound complexes are a specialized research area, the broader family of quinoline-metal complexes shows immense potential, driven by the ligand's ability to stabilize various metal oxidation states and influence reaction pathways. rsc.org

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)